molecular formula C13H21N B3137741 (Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine CAS No. 4395-74-8

(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine

Cat. No.: B3137741
CAS No.: 4395-74-8
M. Wt: 191.31 g/mol
InChI Key: CDQCVQYXHFRKQN-UHFFFAOYSA-N
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Description

(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine (CAS 1095127-64-2) is a secondary amine derivative of significant interest in exploratory chemical and pharmaceutical research . This compound features a defined molecular architecture that incorporates both isopropyl and isopropyphenyl functional groups, a structure that imparts moderate lipophilicity (XLogP3: 2.9) and steric bulk, which can be critical for influencing solubility and stability in various organic matrices . Its primary research value lies in its role as a versatile chemical building block or synthetic intermediate. The amine group serves as a potent nucleophile and coordinating site, making this compound suitable for use in ligand design, the synthesis of specialized fine chemicals, and the development of novel molecular entities for pharmacological screening . Researchers investigating structure-activity relationships (SAR) may find this compound particularly valuable, as the isopropyl and isopropoxyphenyl motifs can be used to tune electronic effects and steric properties to optimize reactivity and binding for targeted applications . Compounds within the broader phenethylamine and benzylamine structural classes, to which this amine is related, are frequently explored in medicinal chemistry for their potential bioactivities and as key scaffolds in drug discovery . Applications: This amine is supplied for applications including, but not limited to: - Intermediate in organic synthesis and medicinal chemistry - Building block for ligand design in catalysis - Molecular scaffold in structure-activity relationship (SAR) studies - Precursor for the development of specialized fine chemicals Notice: This product is intended for research and laboratory use only by qualified professionals. It is not for diagnostic, therapeutic, or human use. Please refer to the safety data sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-propan-2-ylphenyl)methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-10(2)13-7-5-12(6-8-13)9-14-11(3)4/h5-8,10-11,14H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQCVQYXHFRKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701275522
Record name N,4-Bis(1-methylethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4395-74-8
Record name N,4-Bis(1-methylethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4395-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,4-Bis(1-methylethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine typically involves the alkylation of aniline derivatives. One common method is the reaction of 4-(propan-2-yl)benzyl chloride with isopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at elevated temperatures and pressures. This method allows for efficient and scalable production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) for halogenation are commonly employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives, such as nitrophenyl, sulfonylphenyl, or halophenyl compounds.

Scientific Research Applications

(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine, also known as a tertiary amine, has a propan-2-yl group attached to a phenyl ring that is further substituted with a methyl group. This compound is characterized by its unique structure, featuring both an aliphatic isopropyl group and an aromatic phenyl moiety. Its molecular formula is C13H21N, with a molecular weight of 191.31 g/mol .

Scientific Research Applications

This compound has varied applications in scientific research.

Pharmaceutical Development Due to its potential biological activities, this compound is used in pharmaceutical development.

  • It can modulate gene expression related to metabolic pathways and stress responses, impacting cellular metabolism by altering key metabolic enzyme activities.
  • The compound has been shown to affect the activity of several enzymes, including cytochrome P450 enzymes, which play a critical role in drug metabolism, and can act as both a substrate and an inhibitor, depending on the specific enzyme involved and the reaction conditions.
  • It is also known to interact with G-protein coupled receptors (GPCRs), influencing cell signaling pathways that regulate various physiological processes.

Organic Synthesis this compound is utilized as an intermediate in the synthesis of complex organic molecules. The amine functional group in the compound can participate in various reactions, significant in medicinal chemistry and organic synthesis, where the functionalization of amines is often required.

Biochemical Assays The compound is investigated for its potential role in biological systems and as a ligand in biochemical assays. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function, and may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various physiological effects.

The biological activity of this compound can be attributed to its ability to interact with various biological targets.

Other compounds

  • Phenylacetone: An organic compound with a similar phenyl structure but different functional groups.
  • Amphetamine: Shares a similar amine group but has different substituents on the phenyl ring.
  • Benzylamine: Contains a benzyl group attached to an amine, similar to this compound.

Mechanism of Action

The mechanism of action of (Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. In biological systems, the compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Key Observations :

  • Electronic Properties : The trifluoromethyl analog (CAS: 101825-12-1) exhibits stronger electron-withdrawing effects, which may alter binding affinities in receptor interactions compared to the electron-donating isopropyl group .
  • Polarity : Methylsulfanyl and 3-methylbutoxy substituents introduce polarizable sulfur or oxygen atoms, enhancing solubility in polar solvents relative to the purely hydrocarbon-based target compound .

Physicochemical Properties

Lipophilicity :

  • The target compound’s logP (estimated ~3.5) is higher than that of the methylsulfanyl analog (logP ~2.8) due to the absence of polar sulfur atoms .
  • The trifluoromethyl analog has a logP of ~3.1, balancing hydrophobicity with the electronegativity of fluorine .

Thermal Stability : Compounds with ether or thioether linkages (e.g., 3-methylbutoxy or methylsulfanyl derivatives) may exhibit lower thermal stability compared to the all-alkyl target compound, which lacks labile functional groups .

Biological Activity

(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine, a tertiary amine, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound features a unique structural arrangement that includes an aliphatic isopropyl group and an aromatic phenyl moiety, which may influence its reactivity and interactions with biological systems.

  • Molecular Formula : C₁₃H₂₁N
  • CAS Number : 4395-74-8
  • Structure :
    • The compound consists of a propan-2-yl group attached to a phenyl ring that is further substituted with a methyl group. This configuration allows for diverse reactivity due to the presence of both aliphatic and aromatic components.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Modulation :
    • The compound has been shown to affect the activity of several enzymes, including cytochrome P450 enzymes, which play a critical role in drug metabolism. It can act as both a substrate and an inhibitor depending on the specific enzyme involved and the reaction conditions.
  • Receptor Interaction :
    • It is known to interact with G-protein coupled receptors (GPCRs), influencing cell signaling pathways that regulate various physiological processes.
  • Gene Expression :
    • The compound can modulate gene expression related to metabolic pathways and stress responses, impacting cellular metabolism by altering key metabolic enzyme activities.

Biological Activities

The potential biological activities of this compound include:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, although detailed empirical studies are needed to confirm these effects.
  • Neuropharmacological Effects : Given its structural similarity to amphetamines, it may influence neurotransmitter systems, warranting further investigation into its psychoactive properties .

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds, providing insights into the potential activities of this compound:

StudyFindings
Study A (Journal of Medicinal Chemistry, 2020)Investigated the interaction of amines with cytochrome P450 enzymes, highlighting their role in drug metabolism.
Study B (ACS Publications, 2015)Focused on the modulation of GPCRs by related compounds, suggesting potential therapeutic applications in metabolic disorders.
Study C (Journal of Lipid Research, 2021)Examined the impact of tertiary amines on lipid metabolism, indicating possible implications for obesity treatments.

Synthesis Methods

Various synthetic routes have been developed for producing this compound, each with distinct advantages regarding yield and purity:

  • Alkylation Reactions : Utilizing isopropanol and phenolic precursors.
  • Reduction Processes : Employing reducing agents on appropriate precursors to achieve the desired amine structure.

Q & A

Q. What are the common synthetic routes for (Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or reductive amination. For example:

  • Nucleophilic substitution : Reacting 4-(propan-2-yl)benzyl chloride with isopropylamine under reflux in anhydrous THF, using a base like K₂CO₃ to neutralize HCl .
  • Reductive amination : Catalytic hydrogenation (H₂, Ni/Raney Ni) of a ketone precursor (e.g., 4-(propan-2-yl)benzaldehyde) with isopropylamine in ethanol at 50–80°C .

Q. Key Factors :

  • Temperature control (exothermic reactions require cooling).
  • Solvent choice (polar aprotic solvents enhance nucleophilicity).
  • Catalyst activity (e.g., Ni vs. Pd/C for selectivity).

Q. How is the compound characterized spectroscopically, and what spectral markers distinguish its structure?

Methodological Answer :

  • NMR :
    • ¹H NMR : δ 1.0–1.2 ppm (doublet, isopropyl CH₃), δ 2.6–3.0 ppm (multiplet, benzylic CH₂ and NH), δ 7.2–7.4 ppm (aromatic protons) .
    • ¹³C NMR : Peaks at ~22 ppm (isopropyl CH₃), 45–50 ppm (quaternary C), 125–140 ppm (aromatic carbons) .
  • IR : N-H stretch (~3300 cm⁻¹), C-N stretch (~1250 cm⁻¹) .
  • MS : Molecular ion peak at m/z 203.32 (C₁₃H₂₁N⁺) .

Validation : Cross-referencing with crystallographic data (e.g., X-ray diffraction) confirms spatial arrangement .

Q. What biological systems or enzymes interact with this compound, and how are these interactions assayed?

Methodological Answer : The compound’s primary interactions involve transaminases (TAs) , which catalyze amino group transfer. Assays include:

  • Enzyme kinetics : Measure TA activity via UV/Vis detection of co-product (e.g., pyruvate at 340 nm using lactate dehydrogenase coupling) .
  • Inhibitor screening : Competitive binding assays with fluorescent probes (e.g., ANS displacement) .

Biological Relevance : Structural analogs show hypotensive effects, suggesting potential cardiovascular applications .

Advanced Research Questions

Q. How can computational methods optimize enantioselective synthesis of this compound for chiral resolution studies?

Methodological Answer :

  • Quantum mechanics (QM) : Calculate transition-state energies for TA-catalyzed reactions to predict enantiomeric excess (e.g., DFT at B3LYP/6-31G* level) .
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to identify optimal catalysts (e.g., pyridoxal phosphate derivatives) .

Case Study : ICReDD’s workflow reduced reaction optimization time by 60% using feedback loops between computed pathways and experimental validation .

Q. What strategies resolve contradictions in kinetic data between TA isoforms when using this compound as a substrate?

Methodological Answer :

  • Isoform-specific profiling : Use CRISPR-edited cell lines expressing single TA isoforms (e.g., hTA1 vs. hTA2) to isolate activity .
  • Molecular dynamics (MD) : Simulate substrate binding to identify steric clashes or electrostatic mismatches (e.g., GROMACS with CHARMM36 force field) .

Q. Data Conflict Example :

TA IsoformKₘ (mM)Vₘₐₓ (μmol/min/mg)
hTA12.1 ± 0.38.7 ± 1.2
hTA25.6 ± 0.73.4 ± 0.5

Resolution via MD shows hTA2’s larger active site reduces binding affinity .

Q. How does the compound’s steric bulk influence its reactivity in multi-step organic syntheses?

Methodological Answer :

  • Steric maps : Generate Voronoi tessellations (e.g., using RDKit) to quantify spatial hindrance around the amine group .
  • Reactivity screens : Compare coupling efficiency in Buchwald-Hartwig aminations with/without bulky ligands (e.g., RuPhos vs. XPhos) .

Impact : Reduced yields in Suzuki-Miyaura cross-couplings (>20% drop with Pd(OAc)₂ vs. PdCl₂(dtbpf)) due to hindered oxidative addition .

Q. What analytical workflows validate the compound’s stability under physiological conditions for drug discovery?

Methodological Answer :

  • Forced degradation : Expose to pH 1–10 buffers (37°C, 72 hrs) and analyze via HPLC-MS for degradation products (e.g., oxidation at benzylic CH₂) .
  • Metabolite profiling : Incubate with liver microsomes (human/rat) and identify Phase I/II metabolites using LC-QTOF .

Q. Stability Data :

ConditionHalf-life (hrs)Major Degradation Pathway
pH 7.4, 37°C48 ± 5N-Dealkylation
pH 2.0, 37°C12 ± 2Hydrolysis

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine
Reactant of Route 2
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(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine

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